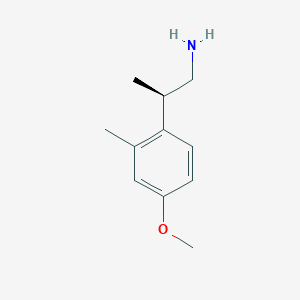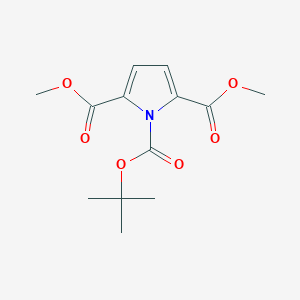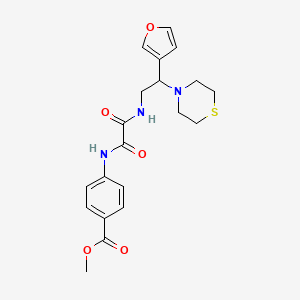
(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine, also known as 4-Methylmethcathinone or 4-MMC, is a synthetic cathinone that has gained popularity as a recreational drug. However, in recent years, it has also gained attention in the scientific research community due to its potential therapeutic effects.
Wirkmechanismus
(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to increased feelings of euphoria, alertness, and energy. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of neurotransmitter reuptake and the stimulation of neurotransmitter release.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine are similar to those of other psychoactive substances. It increases heart rate, blood pressure, and body temperature, and can cause sweating, nausea, and vomiting. It also leads to increased energy, alertness, and euphoria. Long-term use can lead to addiction and other negative health effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine in lab experiments is its relatively simple synthesis method. Additionally, it has a similar mechanism of action to other psychoactive substances, making it a useful tool for studying the effects of these types of drugs on the brain. However, its recreational use and potential for addiction make it a controversial substance to work with, and caution should be taken when conducting experiments with it.
Zukünftige Richtungen
There are several potential future directions for research on (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine. One area of interest is its potential therapeutic effects, particularly in the treatment of depression, anxiety, and addiction. Additionally, research could focus on its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Finally, more research is needed to fully understand the mechanism of action and long-term effects of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine.
Synthesemethoden
The synthesis of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine involves the reaction of 4-methylpropiophenone with methanol and hydrochloric acid to form 4-methoxyphenyl-2-methylpropan-1-one. This intermediate is then reacted with methylamine to produce (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine. The synthesis method is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Research on (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine has mainly focused on its potential therapeutic effects. Studies have shown that it has a similar mechanism of action to other psychoactive substances, such as amphetamines and cocaine, and may have potential as a treatment for conditions such as depression, anxiety, and addiction. Additionally, research has suggested that it may have neuroprotective effects and could be used to treat neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(2R)-2-(4-methoxy-2-methylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-6-10(13-3)4-5-11(8)9(2)7-12/h4-6,9H,7,12H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQWYBSCMVBWNY-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-Chloro-5-fluorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2449200.png)





![3-[(2-Fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2449211.png)
![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2449212.png)
![N-(3-ethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2449213.png)
![2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2449215.png)
![Methyl (5-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2449216.png)
